N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H13N3OS and its molecular weight is 319.38. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Medicinal Chemistry
Heterocyclic Synthesis : A study described the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are precursors to a variety of heterocyclic compounds, including pyrazoles, isoxazoles, pyrimidines, triazines, pyrazolopyridines, and pyrazolopyrimidines. This research highlights the chemical's role in generating diverse heterocyclic systems with potential applications in medicinal chemistry and drug discovery (Mohareb et al., 2004).
Anticancer Evaluation : Another study focused on synthesizing and evaluating the anticancer activity of various benzimidazole derivatives, demonstrating their potential as antibiotic and antibacterial drugs. This showcases the application of such compounds in developing new therapeutic agents with specific biological activities (Ahmed, 2007).
Polymerization Catalysis
- Catalytic Applications : Research has also explored the synthesis of half-titanocene chlorides derived from benzimidazolyl-N-phenylquinoline-8-carboxamide and their application in ethylene polymerization and copolymerization of ethylene with α-olefins. This study demonstrates the compound's relevance in the field of polymer chemistry and catalysis, providing insights into the development of efficient catalysts for polymer production (Sun et al., 2010).
Antimicrobial and Antioxidant Studies
- Antimicrobial and Antioxidant Properties : Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as their antioxidant properties. This research underscores the potential of these compounds in developing new antimicrobial agents and antioxidants, which could have significant applications in healthcare and the pharmaceutical industry (Kuş et al., 2004).
Pharmaceutical Chemistry
- Pharmaceutical Research : Studies involving the synthesis of novel benzimidazole derivatives for anticancer evaluation highlight the compound's utility in the design and development of new therapeutic agents. Such research is vital for the discovery of novel drugs with improved efficacy against various cancers, showcasing the compound's importance in pharmaceutical chemistry and oncology (Salahuddin et al., 2014).
Mechanism of Action
Target of Action
Similar compounds containing the benzimidazole moiety have been found to interact with a variety of targets, including aurora kinase a and cyclin-dependent kinase 2 .
Mode of Action
Benzimidazole derivatives are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It’s worth noting that benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Benzimidazole compounds are generally known to be highly soluble in water and other polar solvents , which could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the compound’s solubility in water and other polar solvents could potentially influence its behavior in different environments.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-18(16-6-3-11-23-16)19-13-9-7-12(8-10-13)17-20-14-4-1-2-5-15(14)21-17/h1-11H,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVMGOVEIWGGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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